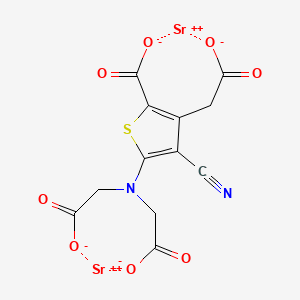
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of methoxy and acetoxy groups attached to a furan ring, which is further connected to a germacrane skeleton. The compound’s intricate structure makes it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the regio- and stereoselective 1,3-dipolar cycloaddition of arylnitrile oxides to 5-acetoxy-2(5H)-furanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Acetoxy-2(5H)-furanone: A structurally related compound that undergoes similar reactions.
2-Methoxy-5(2-ethylhexyloxy)-1,4-phenylenevinylene: Known for its photoluminescent properties.
Uniqueness
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate |
InChI |
InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 |
InChI Key |
DCFSJMWNJKXQCQ-MKDUQBMDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)\C)OC |
Canonical SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

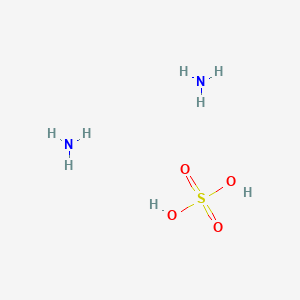
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)



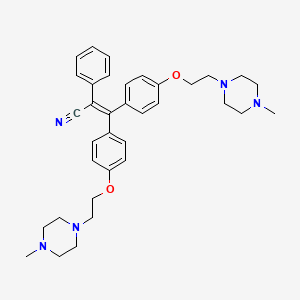
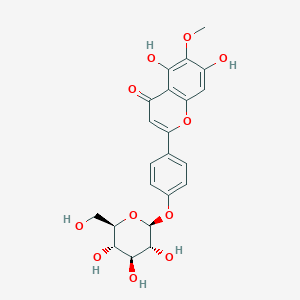
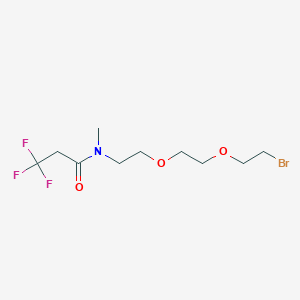
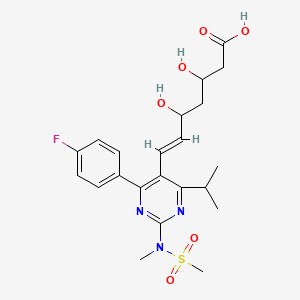
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)
